- An Efficient and Practical Synthesis of Salmeterol, Organic Preparations and Procedures International, 2015, 47(2), 168-172

Cas no 97664-55-6 (6-(4-Phenylbutoxy)hexylbenzylamine)

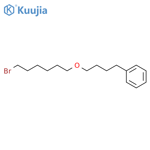

97664-55-6 structure

Nome del prodotto:6-(4-Phenylbutoxy)hexylbenzylamine

Numero CAS:97664-55-6

MF:C23H33NO

MW:339.514226675034

MDL:MFCD04118104

CID:801307

PubChem ID:10914757

6-(4-Phenylbutoxy)hexylbenzylamine Proprietà chimiche e fisiche

Nomi e identificatori

-

- N-Benzyl-6-(4-phenylbutoxy)hexan-1-amine

- [6-(4-Phenylbutoxy)hexyl]benzylamine

- 2.N-(6-(4-PHENYL BUTOXY) HEXY) BENZENEAMINE

- 4-Phenylbutyric Acid-13C6

- Benzenemethanamine, N-[6-(4-phenylbutoxy)hexyl]-

- 6-Benzylamino-1-(4'-phenylbutoxy)hexane

- 6-N-benzylamino-1-(4'-phenylbutoxy)hexane

- benzyl(6-(4-pheylbutoxy)hexyl)amine

- N-[6-(4-phenylbutoxy)hexyl]benzenemethanamine

- N-benzyl-6-(4-phenylbutoxy)hexylamine

- N-[6-(4-Phenylbutoxy)hexyl]benzenemethanamine (ACI)

- SB83545

- JWLIKZBRVQRFNF-UHFFFAOYSA-N

- BENZYL[6-(4-PHENYLBUTOXY)HEXYL]AMINE

- N-Benzyl-6-(4-phenylbutoxy)hexan-1-amine; N-[6-(4-phenylbutoxy)hexyl]-benzenemethanamine

- BS-49596

- 97664-55-6

- SCHEMBL456614

- 1,13-Diphenyl-12-aza-5-oxatridecane

- AC-25488

- DTXSID40448220

- AKOS016003681

- N-[6-(4-Phenylbutoxy)hexyl]-benzenemethanamine

- 6-(4-Phenylbutoxy)hexylbenzylamine

-

- MDL: MFCD04118104

- Inchi: 1S/C23H33NO/c1(10-18-24-21-23-16-7-4-8-17-23)2-11-19-25-20-12-9-15-22-13-5-3-6-14-22/h3-8,13-14,16-17,24H,1-2,9-12,15,18-21H2

- Chiave InChI: JWLIKZBRVQRFNF-UHFFFAOYSA-N

- Sorrisi: O(CCCCCCNCC1C=CC=CC=1)CCCCC1C=CC=CC=1

Proprietà calcolate

- Massa esatta: 339.25600

- Massa monoisotopica: 339.256214676g/mol

- Conta atomi isotopi: 0

- Conta donatori di obbligazioni idrogeno: 1

- Conta accettatore di obbligazioni idrogeno: 2

- Conta atomi pesanti: 25

- Conta legami ruotabili: 14

- Complessità: 282

- Conteggio di unità legate in modo Covalent: 1

- Conto di stereocentri atomici definito: 0

- Conta stereocentri atomici non definiti: 0

- Conto stereocentrico definito delle obbligazioni: 0

- Conto stereocenter di bond non definito: 0

- Conta Tautomer: niente

- Carica superficiale: 0

- XLogP3: 5.2

- Superficie polare topologica: 21.3Ų

Proprietà sperimentali

- Colore/forma: No date available

- Densità: 1.0±0.1 g/cm3

- Punto di fusione: No date available

- Punto di ebollizione: 467.2±38.0 °C at 760 mmHg

- Punto di infiammabilità: 207.3±16.2 °C

- PSA: 21.26000

- LogP: 5.76700

- Pressione di vapore: 0.0±1.2 mmHg at 25°C

6-(4-Phenylbutoxy)hexylbenzylamine Informazioni sulla sicurezza

- Parola segnale:warning

- Dichiarazione di pericolo: H303+H313+H333

- Dichiarazione di avvertimento: P264+P280+P305+P351+P338+P337+P313

- Istruzioni di sicurezza: H303+H313+H333

- Condizioni di conservazione:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

6-(4-Phenylbutoxy)hexylbenzylamine Dati doganali

- CODICE SA:2922199090

- Dati doganali:

Codice doganale cinese:

2922199090Panoramica:

2922199090. altri amminoacalcoli e loro eteri, esteri e loro sali (eccetto quelli contenenti più di un gruppo contenente ossigeno). IVA: 17,0%. Tasso di rimborso delle tasse: 13,0%. Condizioni normative: niente. Tariffa MFN:6,5%. Tariffa generale:30,0%

Elementi di dichiarazione:

Nome del prodotto, contenuto dei componenti, uso per, Indicare il colore dell'etanolamina e del suo sale, dichiarare l'imballaggio dell'etanolamina e del suo sale

Riassunto:

2922199090. altri amminoacalcoli, diversi da quelli contenenti più funzioni ossigenate, loro eteri ed esteri; i loro sali. IVA:17,0%. Aliquota di sconto fiscale:13,0%. Tariffa MFN:6,5%. Tariffa generale:30,0%

6-(4-Phenylbutoxy)hexylbenzylamine Prezzodi più >>

| Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |

|---|---|---|---|---|---|---|---|---|

| TRC | P319615-10g |

[6-(4-Phenylbutoxy)hexyl]benzylamine |

97664-55-6 | 10g |

$305.00 | 2023-05-17 | ||

| TRC | P319615-25g |

[6-(4-Phenylbutoxy)hexyl]benzylamine |

97664-55-6 | 25g |

$ 460.00 | 2023-09-06 | ||

| eNovation Chemicals LLC | D252406-250g |

N-Benzyl-6-(4-phenylbutoxy)hexan-1-amine |

97664-55-6 | 97% | 250g |

$4980 | 2024-08-03 | |

| Alichem | A019111187-1g |

N-Benzyl-6-(4-phenylbutoxy)hexan-1-amine |

97664-55-6 | 95% | 1g |

$665.68 | 2023-08-31 | |

| eNovation Chemicals LLC | D252406-1g |

N-Benzyl-6-(4-phenylbutoxy)hexan-1-amine |

97664-55-6 | 97% | 1g |

$980 | 2024-08-03 | |

| eNovation Chemicals LLC | D252406-50g |

N-Benzyl-6-(4-phenylbutoxy)hexan-1-amine |

97664-55-6 | 97% | 50g |

$1590 | 2024-08-03 | |

| eNovation Chemicals LLC | D252406-1kg |

N-Benzyl-6-(4-phenylbutoxy)hexan-1-amine |

97664-55-6 | 97% | 1kg |

$17800 | 2024-08-03 | |

| SHENG KE LU SI SHENG WU JI SHU | sc-478608-100 mg |

[6-(4-Phenylbutoxy)hexyl]benzylamine, |

97664-55-6 | 100MG |

¥2,858.00 | 2023-07-11 | ||

| Ambeed | A430969-250mg |

N-Benzyl-6-(4-phenylbutoxy)hexan-1-amine |

97664-55-6 | 98+% | 250mg |

$25.0 | 2024-04-16 | |

| Aaron | AR00H8PN-100mg |

1,13-Diphenyl-12-aza-5-oxatridecane |

97664-55-6 | 98% | 100mg |

$69.00 | 2025-02-11 |

6-(4-Phenylbutoxy)hexylbenzylamine Metodo di produzione

Synthetic Routes 1

Condizioni di reazione

1.1 Reagents: Potassium hydroxide Catalysts: Tetrabutylammonium bromide Solvents: Toluene ; 10 h, rt

1.2 Reagents: Triethylamine Catalysts: Potassium iodide Solvents: Acetonitrile ; 30 min, 45 °C; 45 °C

1.3 Reagents: Oxalic acid Solvents: Methanol

1.4 Reagents: Sodium hydroxide Solvents: Water ; pH 7

1.2 Reagents: Triethylamine Catalysts: Potassium iodide Solvents: Acetonitrile ; 30 min, 45 °C; 45 °C

1.3 Reagents: Oxalic acid Solvents: Methanol

1.4 Reagents: Sodium hydroxide Solvents: Water ; pH 7

Riferimento

Synthetic Routes 2

Synthetic Routes 3

Condizioni di reazione

1.1 Reagents: Sodium hydroxide Solvents: Toluene ; 3 - 4 h, 40 - 50 °C; 5 h, 100 - 110 °C

1.2 Reagents: Triethylamine ; 15 °C → 10 °C

1.3 Reagents: Methanesulfonyl chloride ; 4 h, 0 - 10 °C; 4 h, 0 - 10 °C

1.4 Reagents: Sodium hydroxide Solvents: Water ; < 35 °C

1.5 < 35 °C; 10 h, 100 - 110 °C

1.2 Reagents: Triethylamine ; 15 °C → 10 °C

1.3 Reagents: Methanesulfonyl chloride ; 4 h, 0 - 10 °C; 4 h, 0 - 10 °C

1.4 Reagents: Sodium hydroxide Solvents: Water ; < 35 °C

1.5 < 35 °C; 10 h, 100 - 110 °C

Riferimento

- Preparation of salmeterol and salts thereof, India, , ,

Synthetic Routes 4

Condizioni di reazione

1.1 Reagents: Triethylamine Catalysts: Potassium iodide Solvents: Dimethyl sulfoxide ; 25 °C

1.2 Reagents: Ammonium chloride Solvents: Water

1.2 Reagents: Ammonium chloride Solvents: Water

Riferimento

- Process for the preparation of salmeterol xinafoate from 2-(bromoethyl)benzene, China, , ,

Synthetic Routes 5

Condizioni di reazione

Riferimento

- New process and intermediates for the preparation of α1-[6-(4-phenylbutoxy)hexylaminomethyl]-4-hydroxy-1,3-benzenedimethanol [salmeterol]., Spain, , ,

Synthetic Routes 6

Condizioni di reazione

Riferimento

- Enantioselective synthesis of salmeterol via asymmetric borane reduction, Tetrahedron Letters, 1994, 35(50), 9375-8

Synthetic Routes 7

Condizioni di reazione

1.1 Reagents: Triethylamine , Sodium iodide ; 30 min, 45 °C

1.2 -

1.2 -

Riferimento

- A convenient synthesis of (R)-salmeterol via Rh-catalyzed asymmetric transfer hydrogenation, Tetrahedron: Asymmetry, 2008, 19(15), 1824-1828

Synthetic Routes 8

Condizioni di reazione

1.1 Reagents: Sodium hydroxide Solvents: Toluene ; 12 h, rt → 110 °C

Riferimento

- Preparation of the salmeterol intermediate fumarate crystal, China, , ,

Synthetic Routes 9

Condizioni di reazione

1.1 Reagents: Triethylamine , Sodium iodide Solvents: Dimethyl sulfoxide

Riferimento

- A new synthetic approach to salmeterol, Synthetic Communications, 1999, 29(12), 2155-2162

Synthetic Routes 10

Condizioni di reazione

1.1 Reagents: Triethylamine , Methanesulfonyl chloride Solvents: tert-Butyl methyl ether ; 0 - 10 °C; 10 °C → rt

1.2 Reagents: Diisopropylethylamine Solvents: Toluene ; 40 h, reflux

1.3 Reagents: Triethylamine Solvents: tert-Butyl methyl ether ; rt → 0 °C

1.4 Reagents: Methanesulfonyl chloride ; 0 - 10 °C; 10 °C → rt

1.5 Reagents: Triethylamine Solvents: Acetonitrile ; 7 h, reflux

1.6 Reagents: Oxalic acid Solvents: Methanol ; reflux; cooled; 1 h, 15 - 25 °C

1.7 Reagents: Sodium hydroxide Solvents: Ethyl acetate , Water ; basified, rt

1.2 Reagents: Diisopropylethylamine Solvents: Toluene ; 40 h, reflux

1.3 Reagents: Triethylamine Solvents: tert-Butyl methyl ether ; rt → 0 °C

1.4 Reagents: Methanesulfonyl chloride ; 0 - 10 °C; 10 °C → rt

1.5 Reagents: Triethylamine Solvents: Acetonitrile ; 7 h, reflux

1.6 Reagents: Oxalic acid Solvents: Methanol ; reflux; cooled; 1 h, 15 - 25 °C

1.7 Reagents: Sodium hydroxide Solvents: Ethyl acetate , Water ; basified, rt

Riferimento

- Process for the synthesis of N-substituted [6-(4-phenylbutoxy)hexyl]amine synthons useful in the synthesis toward Salmeterol xinafoate, Spain, , ,

Synthetic Routes 11

Condizioni di reazione

1.1 Reagents: Cesium carbonate Solvents: Dimethylformamide ; 5 h, 60 - 80 °C

Riferimento

- Improved synthesis of 13C, 2H3- and 2H3-salmeterol by Cs2CO3-mediated monoalkylation of a primary amine, Journal of Labelled Compounds & Radiopharmaceuticals, 2002, 45(9), 755-762

Synthetic Routes 12

Condizioni di reazione

1.1 Solvents: Acetonitrile ; overnight, rt

Riferimento

- A new route for synthesis of salmeterol xinafoate, Xinan Shifan Daxue Xuebao, 2009, 34(4), 85-88

6-(4-Phenylbutoxy)hexylbenzylamine Raw materials

- 1-Hexanol, 6-(4-phenylbutoxy)-, 1-methanesulfonate

- Benzene,[4-[(6-bromohexyl)oxy]butyl]-

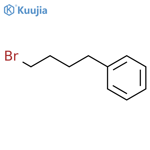

- 1-Bromo-4-phenylbutane

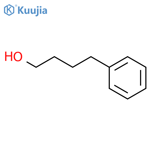

- 4-Phenyl-1-butanol

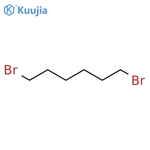

- 1,6-Dibromohexane

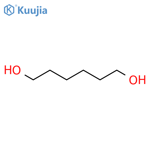

- 1,6-Hexanediol

6-(4-Phenylbutoxy)hexylbenzylamine Preparation Products

6-(4-Phenylbutoxy)hexylbenzylamine Letteratura correlata

-

1. Structural isomers of saligenin-based β2-agonists: synthesis and insight into the reaction mechanismAnamarija Kne?evi?,Jurica Novak,Anita Bosak,Marijana Vinkovi? Org. Biomol. Chem. 2020 18 9675

97664-55-6 (6-(4-Phenylbutoxy)hexylbenzylamine) Prodotti correlati

- 2639407-35-3(Tert-butyl 4-amino-5-(morpholin-4-yl)pentanoate)

- 2138010-59-8(2-Cyclobutyl-8-ethyl-3-hydrazinylquinoline)

- 1482639-58-6(3-methyl-1-(2-methylpropyl)sulfanylcyclobutane-1-carboxylic acid)

- 2175978-78-4(2,4-dimethyl-N-{7-oxaspiro[3.5]nonan-1-yl}benzamide)

- 1804717-70-1(4-Hydroxy-2-nitro-6-(trifluoromethoxy)pyridine-3-acetic acid)

- 290299-67-1(Ethyl 4-{[3-cyano-6-methyl-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}-3-oxobutanoate)

- 1396625-21-0(3-(2H-1,3-benzodioxol-5-yl)-1-(2-{[6-(1H-pyrrol-1-yl)pyrimidin-4-yl]amino}ethyl)urea)

- 400082-47-5(2-[1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazol-5-yl]-5-phenyl-1,3,4-oxadiazole)

- 2229557-78-0((1-{5H,6H,7H,8H-imidazo1,2-apyridin-2-yl}-2,2-dimethylcyclopropyl)methanamine)

- 127625-93-8(4-bromoisoquinoline-5-sulfonamide)

Fornitori consigliati

Suzhou Senfeida Chemical Co., Ltd

(CAS:97664-55-6)6-N-Benzylamino-1-(4'-phenylbutoxy)Hexane

Purezza:99.9%

Quantità:200kg

Prezzo ($):Inchiesta